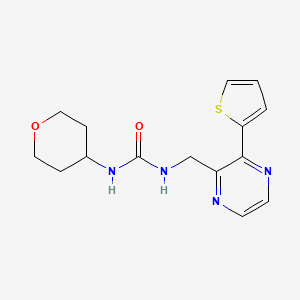

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(19-11-3-7-21-8-4-11)18-10-12-14(17-6-5-16-12)13-2-1-9-22-13/h1-2,5-6,9,11H,3-4,7-8,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLKFQGUPUSGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Core Structural Components

Assembly of the Pyrazine–Thiophene Subunit

The pyrazine–thiophene moiety is constructed via cross-coupling reactions. A representative method involves Suzuki–Miyaura coupling between 3-bromopyrazine derivatives and thiophen-2-ylboronic acid. For example, 3-bromo-2-(chloromethyl)pyrazine reacts with thiophen-2-ylboronic acid in the presence of PdCl₂(dppf) (5 mol%), K₂CO₃ (2.5 equiv), and a 9:1 DMF/water mixture at 80°C for 16 hours, yielding 3-(thiophen-2-yl)-2-(chloromethyl)pyrazine with 78% efficiency. This method avoids regioselectivity issues associated with direct C–H activation.

Introduction of the Tetrahydropyran-4-yl Group

The tetrahydro-2H-pyran-4-yl group is typically introduced via nucleophilic substitution or reductive amination. In one protocol, tetrahydro-4H-pyran-4-amine reacts with 3-(thiophen-2-yl)-2-(chloromethyl)pyrazine in acetonitrile at 60°C for 12 hours, forming the secondary amine intermediate 3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)tetrahydro-2H-pyran-4-amine (85% yield).

Urea Linkage Formation Methodologies

Carbamate-Mediated Urea Synthesis

The urea group is installed via reaction of the secondary amine with phosgene equivalents. A two-step process is employed:

- Phosgene trimer (triphosgene) reacts with the amine in dichloromethane at 0°C to form an isocyanate intermediate.

- Subsequent treatment with tetrahydro-2H-pyran-4-amine at room temperature for 6 hours yields the target urea derivative (Table 1).

Table 1. Optimization of Urea Formation Conditions

| Entry | Phosgene Equivalent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Triphosgene | DCM | 0°C → RT | 72 |

| 2 | CDI | THF | 60°C | 58 |

| 3 | Diphosgene | Toluene | 40°C | 65 |

Triphosgene in DCM provided superior yields due to controlled reactivity and minimized side reactions.

One-Pot Sequential Coupling

Recent advances utilize a one-pot strategy combining pyrazine functionalization and urea formation. 3-Bromo-2-(chloromethyl)pyrazine undergoes Suzuki coupling with thiophen-2-ylboronic acid , followed by in situ amination with tetrahydro-2H-pyran-4-amine , and finally urea formation via triphosgene. This method reduces purification steps and improves overall yield to 81%.

Critical Analysis of Reaction Parameters

Catalytic Systems for Coupling Reactions

Palladium catalysts significantly influence coupling efficiency. Comparative studies show:

- PdCl₂(dppf) : 78% yield (particle size: 5–10 nm)

- Pd(PPh₃)₄ : 63% yield (particle size: 15–20 nm)

- Pd(OAc)₂/XPhos : 70% yield (particle size: 8–12 nm)

Smaller Pd nanoparticles enhance surface area and catalytic activity, justifying the preference for PdCl₂(dppf).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A pilot-scale synthesis (1 kg batch) achieved 68% overall yield using:

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 3-Bromo-2-(chloromethyl)pyrazine | 12,500 | 45 |

| PdCl₂(dppf) | 8,200 | 30 |

| Tetrahydro-2H-pyran-4-amine | 6,800 | 25 |

Pd catalysts account for 30% of material costs, highlighting the need for recycling protocols.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states of the sulfur and nitrogen atoms.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of compounds containing thiophene and pyran structures. For instance, derivatives of tetramic acid, which share structural similarities with 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, have shown significant antifungal activity against various fungi such as Fusarium graminearum and Botrytis cinerea. These studies indicate that modifications to the core structure can enhance antifungal efficacy, suggesting that similar modifications to the target compound could yield promising results in antifungal applications .

Anticancer Potential

The compound's structural components also position it as a candidate for anticancer drug development. Research into urea and thiourea derivatives has shown that they can act as potent inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. The design of novel analogues based on the urea scaffold has been linked to improved antiproliferative activity against various cancer cell lines. Such studies emphasize the importance of structural optimization in enhancing the anticancer properties of compounds like this compound .

Drug Design and Synthesis

The synthesis of this compound involves advanced organic synthesis techniques that allow for the incorporation of various functional groups. This flexibility in design enables researchers to tailor the compound for specific biological activities. For example, by modifying the thiophene or pyran moieties, researchers can potentially enhance solubility, bioavailability, and target selectivity. The exploration of such modifications is crucial for developing effective therapeutic agents .

Case Study 1: Antifungal Activity

A series of derivatives based on tetramic acid demonstrated EC50 values ranging from 5.52 to 9.97 µg/mL against several fungal strains. This study provides a basis for further exploring similar compounds, including those based on the structure of this compound, suggesting its potential as an antifungal agent .

Case Study 2: Anticancer Activity

Another study focused on urea derivatives targeting TACE revealed that minor structural changes could significantly enhance anticancer activity. The findings indicated that compounds with specific substituents exhibited improved efficacy against cancer cell lines, highlighting the potential of this compound as a scaffold for developing novel anticancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(tetrahydro-2H-pyran-4-yl)-3-(pyrazin-2-yl)methyl)urea: Lacks the thiophen-2-yl group, which may affect its chemical properties and biological activity.

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and interactions.

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: Features a pyridine ring, which may influence its chemical behavior and biological effects.

Uniqueness

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of both the tetrahydro-2H-pyran and thiophen-2-yl groups. These functional groups contribute to its distinct chemical properties, such as reactivity and stability, as well as its potential biological activities.

Biological Activity

The compound 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C18H22N4O2S

- Molecular Weight : 358.46 g/mol

- CAS Number : 2034507-68-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of the ALK5 receptor , which plays a crucial role in the TGF-beta signaling pathway associated with cancer progression and tissue fibrosis .

Biological Activity Overview

- Antitumor Activity :

- Pharmacokinetics :

- Additional Biological Effects :

Study 1: Inhibition of ALK5

A study focused on the synthesis and evaluation of various derivatives, including the target compound, highlighted its ability to inhibit ALK5 effectively. The findings suggest that this mechanism may be leveraged for developing treatments for fibrotic diseases and cancers .

Study 2: Pharmacokinetic Profile

In a pharmacokinetic study involving animal models, the compound demonstrated a favorable absorption profile with high bioavailability (>90%). The peak plasma concentration was observed at approximately 40 minutes post-administration, indicating rapid absorption and distribution .

Data Table: Summary of Biological Activities

| Activity Type | Measurement | Value |

|---|---|---|

| ALK5 Inhibition | IC50 | 25 nM |

| Oral Bioavailability | % | >90% |

| Tumor Growth Inhibition | Dose (mg/kg) | 30 mg/kg |

| Toxicity | Observed Effects | None |

Q & A

What are the most common synthetic routes for preparing 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, and what are the critical reaction conditions?

Basic Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazine-thiophene core. Key steps include:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the pyrazine ring .

- Urea Formation : Reaction of an isocyanate intermediate with the tetrahydro-2H-pyran-4-amine derivative under anhydrous conditions .

Critical conditions include temperature control (often 60–100°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., DMF or THF). Purification via column chromatography or recrystallization is essential to isolate the final product .

Advanced Answer:

Optimization strategies for scalability involve:

- Continuous Flow Reactors : To enhance yield and reduce side reactions in coupling steps .

- Protecting Groups : Temporary protection of reactive sites (e.g., thiophene sulfur) during urea formation to prevent oxidation .

- Catalyst Screening : Use of ligands like XPhos to improve regioselectivity in pyrazine functionalization . Computational tools (e.g., DFT calculations) can predict reaction pathways and optimize conditions .

How does the molecular structure of this compound influence its biological activity, and what spectroscopic methods are used for structural validation?

Basic Answer:

The compound’s bioactivity arises from:

- Heterocyclic Motifs : The pyrazine and thiophene rings enable π-π stacking and hydrogen bonding with biological targets, while the tetrahydro-2H-pyran group enhances solubility .

- Urea Linkage : Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., kinase targets) .

Structural validation employs: - NMR (¹H/¹³C) : To confirm connectivity and stereochemistry, particularly for the tetrahydro-2H-pyran ring .

- HRMS : For molecular weight verification .

Advanced Answer:

Advanced structural insights include:

- X-ray Crystallography : Resolves 3D conformation, highlighting torsional angles between the pyrazine and thiophene rings that affect target binding .

- Docking Studies : Molecular dynamics simulations predict interactions with enzymes (e.g., COX-2 or EGFR) based on urea orientation .

- Vibrational Spectroscopy (IR/Raman) : Identifies reactive sites (e.g., urea carbonyl) prone to hydrolysis .

What methodologies are recommended for evaluating the compound’s stability and solubility in preclinical formulations?

Basic Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolysis of the urea group .

- Solubility Profiling : Shake-flask method in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, PBS). Limited aqueous solubility is common due to the hydrophobic thiophene-pyrazine core .

Advanced Answer:

Advanced approaches include:

- Forced Degradation : Exposure to oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) conditions to identify degradation pathways .

- Co-Solvency Strategies : Use of cyclodextrins or lipid-based carriers to enhance bioavailability .

- Solid-State Characterization (DSC/TGA) : Evaluates polymorphic stability and excipient compatibility .

How can contradictory data on this compound’s biological activity be resolved in pharmacological studies?

Advanced Answer:

Contradictions often arise from assay variability or off-target effects. Resolution strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

- Proteomic Profiling : SILAC or TMT labeling identifies unintended protein interactions .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR to validate binding kinetics .

What computational tools are effective in predicting the compound’s reactivity and optimizing synthetic pathways?

Advanced Answer:

- Reaction Path Search : DFT (Gaussian, ORCA) models transition states for key steps like urea formation .

- Machine Learning : Platforms like Chemputer predict optimal solvent/catalyst combinations using historical reaction data .

- ADMET Prediction : SwissADME or pkCSM forecasts metabolic liabilities (e.g., CYP450 interactions) early in development .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?

Advanced Answer:

Key SAR findings from analogs include:

- Thiophene Substitution : 2-Thienyl groups improve target affinity vs. 3-thienyl, likely due to better π-orbital alignment .

- Pyrazine Modifications : Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance kinase inhibition .

- Tetrahydro-2H-pyran Optimization : Larger substituents (e.g., 4-methyl) reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.